4-Pyrazol-1-ylthieno[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N4S |
|---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
4-pyrazol-1-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H6N4S/c1-3-12-13(4-1)9-8-7(2-5-14-8)10-6-11-9/h1-6H |
InChI Key |
PNIWAUOWQWLSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
The Central Role of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds are a cornerstone of modern drug discovery and development. mdpi.com Their prevalence is striking, with over 85% of all biologically active chemical entities containing a heterocyclic ring. nih.gov This widespread use is attributable to their vast structural diversity and their ability to interact with a wide range of biological targets. mdpi.comrroij.com
Furthermore, heterocyclic rings can act as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. rroij.com This principle allows for the replacement of a part of a molecule with a heterocycle to improve potency, selectivity, or metabolic stability. rroij.comrroij.com The ability to systematically modify heterocyclic scaffolds through structure-activity relationship (SAR) studies is a powerful tool in lead optimization, guiding the rational design of new and improved therapeutic agents. rroij.com
The Thieno 3,2 D Pyrimidine Core: a Privileged Structure in Medicinal Chemistry
The thieno[3,2-d]pyrimidine (B1254671) scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Structurally, it can be considered a bioisostere of purine (B94841), a key component of DNA and RNA, which allows it to interact with a variety of biological targets. nih.gov This core is a feature in compounds that exhibit a wide spectrum of pharmacological activities.
Research has demonstrated that derivatives of the thieno[3,2-d]pyrimidine scaffold possess notable biological effects, including:
Antimicrobial mdpi.com
Antiviral mdpi.com
Anti-inflammatory mdpi.com
The versatility of the thieno[3,2-d]pyrimidine core has led to the development of numerous derivatives with therapeutic potential. For instance, some have been investigated as inhibitors of enzymes crucial in cancer progression, such as PI3K and EGFR. nih.govacs.orgnih.gov The ability to synthesize a wide array of derivatives allows for the fine-tuning of their biological activity, making the thieno[3,2-d]pyrimidine scaffold a valuable starting point for the development of new therapeutic agents. nih.govacs.org
The Pyrazole Moiety: a Versatile Building Block in Pharmacology
The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another critical component in the design of pharmacologically active compounds. nih.govnih.govmdpi.com Its presence in numerous FDA-approved drugs highlights its therapeutic importance across a range of diseases. nih.gov
The unique physicochemical properties of the pyrazole core contribute to the enhanced pharmacokinetic and pharmacologic effects of drugs containing this moiety. nih.govrsc.org The pyrazole ring can act as a bioisostere for an aryl group, often improving the lipophilicity and solubility of a compound. nih.gov While it may not always directly interact with a target protein, it can facilitate a better fit of the drug into the receptor's binding pocket. nih.gov
The pyrazole scaffold is a key feature in a diverse array of drugs with various therapeutic applications, as illustrated in the table below.
| Drug Class | Example(s) |
| Anti-inflammatory | Celecoxib, Phenylbutazone nih.govmdpi.com |
| Antipsychotic | CDPPB nih.govmdpi.com |
| Analgesic | Difenamizole nih.govmdpi.com |
| Anti-obesity | Rimonabant mdpi.com |
| H2-receptor agonist | Betazole mdpi.com |
| Antidepressant | Fezolamide mdpi.com |
| Kinase Inhibitors | Crizotinib, Ruxolitinib nih.gov |
The broad spectrum of biological activities associated with pyrazole derivatives, including antimicrobial, antiviral, and antitumor effects, has made it a focal point for medicinal chemists. globalresearchonline.netijraset.com
The Rationale for a Hybrid Scaffold: 4 Pyrazol 1 Ylthieno 3,2 D Pyrimidine
Established Synthetic Pathways to Thieno[3,2-d]pyrimidine Scaffolds
The thieno[3,2-d]pyrimidine core is a bicyclic heterocycle that serves as a crucial building block for a wide range of biologically active molecules. Its synthesis can be approached by constructing either the thiophene (B33073) or the pyrimidine (B1678525) ring first.
Construction of the Thiophene Ring from Precursors
One common strategy for synthesizing the thieno[3,2-d]pyrimidine scaffold involves the initial construction of a substituted thiophene ring, which is then annulated with a pyrimidine ring. A well-established method is the Gewald aminothiophene synthesis. This one-pot reaction utilizes an α-cyano ketone or ester, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base, such as morpholine, to yield a 2-aminothiophene derivative. nih.gov This aminothiophene then serves as a versatile intermediate for the subsequent construction of the pyrimidine ring.
Construction of the Pyrimidine Ring from Precursors
Alternatively, the pyrimidine ring can be constructed onto a pre-existing thiophene precursor. For instance, a 2-aminothiophene-3-carboxylate can be reacted with formamide (B127407) or other reagents to form the pyrimidine ring. Another approach involves the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with orthoesters to build the pyrimidine portion of the scaffold. mdpi.com The choice of synthetic route often depends on the desired substitution pattern on the final thieno[3,2-d]pyrimidine molecule.
Approaches for Introducing the Pyrazole Moiety at the 4-Position of Thieno[3,2-d]pyrimidine
Once the thieno[3,2-d]pyrimidine core is assembled, the next critical step is the introduction of the pyrazole group at the 4-position. This is typically achieved through nucleophilic substitution or by constructing the pyrazole ring in situ.
Nucleophilic Substitution Reactions with Halogenated Thienopyrimidines
A prevalent method for attaching a pyrazole to the thieno[3,2-d]pyrimidine core involves a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This process starts with the halogenation of the 4-position of the thieno[3,2-d]pyrimidine, commonly creating a 4-chloro derivative. This is often achieved by treating the corresponding thieno[3,2-d]pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.net The resulting 4-chlorothieno[3,2-d]pyrimidine (B95853) is then reacted with a pre-formed pyrazole in the presence of a base. The nitrogen atom of the pyrazole acts as a nucleophile, displacing the chlorine atom to form the desired this compound. nih.gov
| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Reference |
| 4-Chlorothieno[3,2-d]pyrimidine | Pyrazole | Base | 4-(Pyrazol-1-yl)thieno[3,2-d]pyrimidine | nih.gov |
| 4-Chlorothieno[3,2-d]pyrimidine | Substituted Pyrazole | Base | 4-(Substituted pyrazol-1-yl)thieno[3,2-d]pyrimidine | nih.gov |
Cyclization Reactions Involving Pyrazole Formation
An alternative strategy involves the formation of the pyrazole ring directly onto the thieno[3,2-d]pyrimidine scaffold. This can be achieved by reacting a hydrazine (B178648) derivative with a suitable 1,3-dicarbonyl-like functionality attached to the 4-position of the thienopyrimidine. youtube.com Another approach involves the condensation of a 4-hydrazinylthieno[3,2-d]pyrimidine with a β-dicarbonyl compound to construct the pyrazole ring. researchgate.net These cyclization reactions provide a direct route to 4-pyrazolyl-substituted thienopyrimidines and can be advantageous for creating specific substitution patterns on the pyrazole ring. researchgate.net
Specific Synthetic Protocols for 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
A notable example of a complex pyrazole-substituted thienopyrimidine is 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. The synthesis of this hybrid compound has been efficiently achieved through a multi-step process. mdpi.comresearchgate.net
The synthesis commences with the preparation of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine. mdpi.comresearchgate.net This key intermediate is then subjected to a reaction with the Vilsmeier-Haack reagent, which is a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net This step leads to the formation of an intermediate which, upon subsequent treatment with ammonium (B1175870) carbonate in acetic acid under reflux, cyclizes to form the pyrazolo[3,4-d]pyrimidine ring system. mdpi.comresearchgate.net This reaction sequence efficiently yields the target compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, in good yield. researchgate.net
An alternative method involves using a modified Vilsmeier-Haack reagent, where formamide is used instead of DMF, which also successfully produces the desired hybrid compound. researchgate.net
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine | 1. DMF, POCl₃ 2. Ammonium carbonate, Acetic acid | 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | 82% | researchgate.net |
| 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine | 1. Formamide, POCl₃ | 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | 80% | researchgate.net |
The structural confirmation of the synthesized compound is typically carried out using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry, along with elemental analysis. mdpi.comresearchgate.net
Vilsmeier–Haack Reagent Mediated Synthesis
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. It utilizes a Vilsmeier reagent, typically a chloroiminium ion, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.gov This reagent then acts as an electrophile in the formylation reaction.
A key application of this methodology is in the synthesis of the hybrid compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. acs.org The synthesis starts with 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine. This starting material is treated with the Vilsmeier-Haack reagent (a combination of DMF and POCl₃) at an elevated temperature of 70°C for several hours. This reaction leads to the formation of an intermediate which is then used in the subsequent step without isolation. acs.org The Vilsmeier-Haack reaction, in this context, facilitates the construction of the pyrimidine ring fused to the pyrazole core.
Subsequent Treatment with Ammonium Carbonate
Following the Vilsmeier-Haack reagent mediated step, the resulting intermediate is treated with ammonium carbonate in acetic acid. acs.org This mixture is heated under reflux for an extended period, typically around 5 hours. The addition of ammonium carbonate is crucial as it provides the necessary nitrogen atoms for the formation of the new pyrimidine ring. This cyclization step completes the synthesis of the pyrazolo[3,4-d]pyrimidine system, yielding the final product, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, in a high yield of 82%. acs.org The structure of the synthesized compound is confirmed through various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. acs.org
Table 1: Key Reagents and Conditions for Vilsmeier-Haack Synthesis
| Step | Reagents | Solvent | Temperature | Time | Outcome |
| 1 | 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine, POCl₃ | DMF | 70 °C | 5 h | Formation of intermediate |
| 2 | Ammonium carbonate | Acetic Acid | Reflux | 5 h | Cyclization to final product |
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One-Pot Reaction Strategies
One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced solvent usage, and time savings. Several one-pot strategies have been developed for the synthesis of pyrazolo[3,4-d]pyrimidines and related heterocyclic systems. acs.orgnih.gov For instance, an efficient one-pot, four-component synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been developed through the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. acs.org This method highlights the versatility and attractiveness of one-pot protocols for generating complex molecular architectures from simple, readily available starting materials. acs.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various thieno[3,2-d]pyrimidine derivatives. researchgate.netacs.orgnih.gov For example, the condensation of 3-amino-5-arylthiophene amides with formic acid to produce thieno[3,2-d]pyrimidin-4-ones can be efficiently carried out under microwave irradiation. nih.gov Similarly, the synthesis of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines has been achieved using microwave heating, demonstrating the broad applicability of this technique in synthesizing bioactive heterocyclic compounds. researchgate.net
Solvent-Free Approaches
Solvent-free or solid-state reactions are highly desirable from a green chemistry perspective as they eliminate the need for potentially toxic and volatile organic solvents. These reactions are often carried out by heating a mixture of the reactants without any solvent. In the context of thienopyrimidine synthesis, certain condensation and cyclization reactions can be performed under solvent-free conditions at high temperatures. For example, the synthesis of thieno[3,2-d]pyrimidin-2,4-one has been achieved by heating the reactants without a solvent for 2 to 3 hours. While this approach is not universally applicable to all derivatives, it represents a valuable strategy for reducing the environmental impact of chemical synthesis.
Biocatalysis in Heterocycle Synthesis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable and selective alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH, are biodegradable, and can exhibit high levels of chemo-, regio-, and enantioselectivity.
While specific examples of biocatalysis for the synthesis of this compound are not yet widely reported, the application of enzymes in the synthesis of its constituent heterocyclic cores, such as pyrazoles, is an active area of research. For instance, lipases have been successfully employed in the multicomponent synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. In one study, an immobilized lipase (B570770) from Thermomyces lanuginosus was used to catalyze the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles with good yields. These examples demonstrate the potential of biocatalysis for the construction of complex heterocyclic systems and suggest that enzymatic routes to thienopyrimidine-based compounds could be a promising area for future research.
Table 2: Modern Synthetic Approaches and Their Advantages
| Approach | Key Features | Advantages |
| One-Pot Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced solvent waste, time-saving. acs.orgnih.gov |
| Microwave-Assisted | Use of microwave irradiation for heating. | Faster reaction rates, higher yields, improved purity. researchgate.netnih.govnih.gov |
| Solvent-Free | Reactions conducted without a solvent. | Reduced environmental impact, simplified workup. |
| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, environmentally friendly. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound derivatives, both one-dimensional and two-dimensional NMR techniques are indispensable for assigning the specific protons and carbons within the fused ring system and its substituents. mdpi.comresearchgate.netmdpi.comnih.govnih.govresearchgate.net
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers primary insights into the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectra of this compound derivatives exhibit characteristic signals that are crucial for structural confirmation. For instance, in the ¹H-NMR spectrum of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, distinct singlet signals are observed for the pyrimidine protons and the pyrimidine proton of the thieno[3,2-d]pyrimidine ring. mdpi.comresearchgate.net Specifically, three singlet signals appear at δ 9.95, 9.38, and 9.21 ppm, corresponding to the two protons of the newly formed pyrimidine ring and one proton of the pyrimidine in the thieno[3,2-d]pyrimidine ring. mdpi.comresearchgate.net The thiophene protons of the thieno[3,2-d]pyrimidine ring typically present as a pair of doublet signals; in this example, they are found at δ 8.61 and 7.74 ppm with a coupling constant (J) of 5.8 Hz. mdpi.comresearchgate.net Multiplet signals are also observed for any substituted phenyl rings. mdpi.comresearchgate.net
In another example, the ¹H-NMR spectrum of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine shows characteristic singlets for the methyl group at 4.08 ppm, the chloromethyl group at 4.92 ppm, and the C-H proton of the pyrazole ring at 8.46 ppm. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the chemical shifts of the carbon atoms within the molecule. In the case of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, characteristic peaks for the newly formed pyrimidine carbons are observed at δ 154.8 and 154.2 ppm. mdpi.comresearchgate.net The two pyrimidine peaks in the thieno[3,2-d]pyrimidine ring appear at δ 163.3 and 157.0 ppm. mdpi.comresearchgate.net For 4-chloro-6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the ¹³C-NMR spectrum in DMSO-d₆ shows signals at δ 34.1 (CH₃), 42.7 (CH₂Cl), 104.6, 134.2 (C-H), and 151.6, 155.2, 157.6 (C=O). mdpi.com
Table 1: ¹H NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
| 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | - | 9.95 (s), 9.38 (s), 9.21 (s) | Pyrimidine H, Thieno[3,2-d]pyrimidine H | mdpi.comresearchgate.net |
| 8.61 (d, J=5.8 Hz), 7.74 (d, J=5.8 Hz) | Thiophene H | mdpi.comresearchgate.net | ||
| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | - | 4.08 (s) | CH₃ | mdpi.com |
| 4.92 (s) | CH₂Cl | mdpi.com | ||
| 8.46 (s) | Pyrazole C-H | mdpi.com |
Table 2: ¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | - | 163.3, 157.0 | Pyrimidine C (in thieno[3,2-d]pyrimidine) | mdpi.comresearchgate.net |
| 154.8, 154.2 | Pyrimidine C (newly formed) | mdpi.comresearchgate.net | ||
| 4-chloro-6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | DMSO-d₆ | 34.1 | CH₃ | mdpi.com |
| 42.7 | CH₂Cl | mdpi.com | ||
| 104.6, 134.2 | C-H | mdpi.com | ||
| 151.6, 155.2, 157.6 | C=O | mdpi.com |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning complex NMR spectra. These techniques reveal correlations between different nuclei, providing a more complete picture of the molecular structure. nih.govresearchgate.net
COSY experiments identify proton-proton (¹H-¹H) couplings, helping to establish the connectivity of proton networks within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons.
HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
While specific 2D NMR data for the parent "this compound" is not extensively detailed in the provided search results, the application of these techniques to related pyrazolo[1,5-a]pyrimidine (B1248293) systems demonstrates their utility in revising previous assignments and confirming complex structures. nih.govresearchgate.net For instance, a COSY-90 experiment was used to confirm the assignment of H-3 and H-6 in a pyrazolo[1,5-a]pyrimidine derivative. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. mdpi.comnih.govbohrium.comcu.edu.egnih.gov In the analysis of this compound derivatives, mass spectrometry provides the molecular ion peak (M+), which corresponds to the molecular weight of the molecule.
For example, the mass spectrum of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine showed a molecular ion peak at m/z = 331.21, which corresponds to the molecular formula C₁₇H₁₀N₆S. mdpi.comresearchgate.net Similarly, for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, high-resolution mass spectrometry (HRMS) provided precise mass measurements, with a calculated value of 199.0381 for [M+H]⁺ and an observed value of 199.0387. mdpi.com This high level of accuracy confirms the elemental composition of the synthesized compound.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, although specific fragmentation pathways for this class of compounds were not detailed in the search results.
Table 3: Mass Spectrometry Data for Selected this compound Derivatives
| Compound | Ionization Method | m/z (Observed) | Molecular Formula | Corresponding Ion | Reference |
| 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | - | 331.21 | C₁₇H₁₀N₆S | M⁺ | mdpi.comresearchgate.net |
| 4-chloro-6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | ESI-TOF | 199.0387 | C₇H₈ClN₄O | [M+H]⁺ | mdpi.com |
| 4-chloro-6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | ESI-TOF | 221.0203 | C₇H₇ClN₄NaO | [M+Na]⁺ | mdpi.com |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.netnih.govekb.eg This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.
For several new pyrazolo[3,4-d]pyrimidine derivatives, single-crystal X-ray diffraction was used to elucidate their structures. nih.govmdpi.com For example, the crystal structure of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one revealed that the pyrazolopyrimidine unit is nearly planar, with a slight dihedral angle between the pyrazole and pyrimidine rings. nih.govmdpi.com The phenyl ring was found to be inclined to the pyrazole ring. nih.govmdpi.com Such detailed structural information is invaluable for understanding intermolecular interactions and for computational studies like molecular docking. nih.govnih.govmdpi.com
Vibrational Spectroscopy (FT-IR) for Functional Group Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govbohrium.comcu.edu.egnih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
In the FT-IR spectrum of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, a characteristic absorption band for the C=N bond stretching was observed at 1620 cm⁻¹. mdpi.comresearchgate.net For a related pyrazolo[3,4-d]pyrimidine derivative, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, the IR spectrum showed stretching bands at 3444, 3352, and 3190 cm⁻¹ corresponding to NH₂ and NH groups. nih.gov The presence or absence of certain bands, such as the C=O stretching band in the synthesis of chlorinated derivatives, can confirm the success of a chemical transformation. ekb.eg
Table 4: FT-IR Data for Selected this compound Derivatives
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
| 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | 1620 | C=N stretching | mdpi.comresearchgate.net |
| 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 3444, 3352, 3190 | NH₂ and NH stretching | nih.gov |
| 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 1727 | C=O stretching | mdpi.com |
| 1658, 1614 | C=N stretching | mdpi.com |
Elemental Analysis for Empirical Formula Confirmation (e.g., CHNS)
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. nih.govbohrium.comcu.edu.eg This data is used to determine the empirical formula of the synthesized molecule and to confirm its purity. The experimentally determined percentages are compared with the calculated values for the proposed structure. Satisfactory results from elemental analysis, where the found percentages are in close agreement with the calculated values, provide strong evidence for the assigned molecular formula. Several studies on pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives report satisfactory elemental analysis results, further corroborating the structures determined by other spectroscopic methods. mdpi.comresearchgate.netmdpi.combohrium.com
Complementary Analytical Methods for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is instrumental in partitioning crystal space among molecules, enabling a detailed examination of intermolecular interactions. This method maps various properties onto the surface, such as d_norm (a normalized contact distance), shape index, and curvedness, to identify and quantify the different types of atomic contacts that stabilize the crystal structure. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.
For pyrazolo[3,4-d]pyrimidine derivatives, Hirshfeld surface analysis consistently reveals the predominance of specific intermolecular contacts that govern their crystal packing. mdpi.comresearchgate.net These interactions are crucial for understanding the solid-state properties of these compounds.
Detailed research findings from studies on various substituted pyrazolo[3,4-d]pyrimidine derivatives highlight a common pattern of intermolecular interactions. The most significant contributions to the crystal packing typically arise from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and nitrogen-hydrogen (N···H/H···N) contacts. nih.gov
For instance, in the analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the H···H contacts account for the largest portion of the Hirshfeld surface, underscoring the importance of van der Waals forces in the crystal packing. nih.gov The C···H/H···C and N···H/H···N contacts also play a substantial role, indicative of C-H···π interactions and classical hydrogen bonds, which contribute to the formation of a stable three-dimensional network. nih.gov
The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a representative pyrazolo[3,4-d]pyrimidine derivative. nih.gov
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 48.2 |
| C···H/H···C | 23.9 |
| N···H/H···N | 17.4 |
| O···H/H···O | 5.3 |
| C···N/N···C | 2.6 |
| C···C | 2.2 |
| C···O/O···C | 0.5 |
In the crystal structure of other related pyrazoline derivatives, O-H···N hydrogen bonding and π-π stacking interactions have also been observed to play a significant role in the assembly of molecules into chains and layers. nih.gov The enrichment ratios calculated from Hirshfeld surface analysis can further highlight the propensity for certain contacts to form. An enrichment ratio greater than unity for a specific pair of elements suggests a higher likelihood of these contacts occurring in the crystal. nih.gov For example, high enrichment ratios for N···H and O···H contacts confirm the strong tendency for the formation of hydrogen bonds. nih.gov
While a specific Hirshfeld surface analysis for 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine is not available, its synthesis and characterization have been reported. mdpi.comresearchgate.netbohrium.com Based on the analyses of its constituent heterocyclic systems, it is reasonable to predict that its crystal structure would also be dominated by a combination of H···H, C···H/H···C, and N···H/H···N interactions, with potential contributions from π-π stacking involving the phenyl and pyrazolopyrimidine rings. The presence of multiple nitrogen atoms in the fused ring system provides ample sites for hydrogen bonding, which would be a key determinant of its crystal packing.
Enzyme Inhibition Potentials
Analogues of this compound, including the closely related thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have been extensively studied for their ability to inhibit a range of enzymes. These investigations have revealed potent and often selective inhibitory profiles against several key protein families.
Phosphoinositide 3-Kinase (PI3K) Isoform Inhibition
The PI3K signaling pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several pyrimidine-based analogues have been developed as potent PI3K inhibitors.
Research into pyrazolo[3,4-d]pyrimidine derivatives has identified highly potent inhibitors of specific PI3K isoforms. One study discovered a compound (50) with a remarkable IC50 value of 2.6 nM against PI3Kα, demonstrating the scaffold's effectiveness for generating isoform-selective inhibitors. nih.gov Another series of pyrazolo[3,4-d]pyrimidines yielded selective inhibitors of the δ-isoform (PI3Kδ) and dual inhibitors of δ/γ isoforms. nih.gov Further exploration of a related pyrazolo[1,5-a]pyrimidine scaffold led to the development of CPL302253 (compound 54), a potent PI3Kδ inhibitor with an IC50 of 2.8 nM, highlighting its potential for treating inflammatory diseases like asthma. bohrium.com
The thieno[2,3-d]pyrimidine (B153573) core has also been explored for PI3K inhibition. While some derivatives showed only moderate activity—compound VIc inhibited PI3Kβ by 50% and compound IIIk inhibited PI3Kγ by 48% at a 10 µM concentration—these findings confirm the scaffold's interaction with the target. mdpi.com Additionally, thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as inhibitors of the downstream PI3K effector, 3-phosphoinositide-dependent protein kinase 1 (PDK1), with low micromolar activity. mdpi.com
Table 1: Inhibition of PI3K Isoforms by Pyrimidine Analogues
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Modulation
EGFR is a key driver in several cancers, and its inhibition is a validated therapeutic strategy. Pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives have emerged as potent EGFR inhibitors.
Several new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed as EGFR inhibitors, with compound 12b showing the most promise. It exhibited a potent IC50 value of 0.016 µM against wild-type EGFR (EGFR-WT) and also demonstrated significant activity against the resistant T790M mutant, with an IC50 of 0.236 µM. researchgate.net Another study identified three active pyrazolo[3,4-d]pyrimidine derivatives, compounds 4, 15, and 16, with EGFR inhibitory IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. nih.gov
Furthermore, newly synthesized thieno[3,2-d]pyrimidine-based compounds have shown considerable antiproliferative activity against breast cancer cell lines, with IC50 values ranging from 0.43 to 1.31 µM. nih.gov Mechanistic studies revealed that one of the most active compounds, 11b, downregulated the expression of EGFR and its downstream signaling protein p-AKT. nih.gov
Table 2: Inhibition of EGFR by Pyrimidine Analogues
Receptor Tyrosine Kinase (RET) Inhibition
The REarranged during Transfection (RET) proto-oncogene is a driver in certain types of thyroid and non-small cell lung cancers. A fragment-based discovery approach using a pyrazoloadenine (pyrazolo[3,4-d]pyrimidine) library identified highly potent RET inhibitors. A lead compound, 8p, emerged with an exceptionally low RET IC50 of 0.000326 µM. tandfonline.com Another derivative, 8b, also showed nanomolar potency with an IC50 of 0.00057 µM. tandfonline.com Other analogues from this family, such as 3f, 4d, and 4a, displayed RET inhibition with IC50 values of 1.9 µM, 1.044 µM, and 6.82 µM, respectively. tandfonline.com
In a separate study, the pyrrolo[2,3-d]pyrimidine scaffold and its bioisostere, thieno[2,3-d]pyrimidine, were explored for RET inhibition. This work led to the identification of compound 59, which demonstrated low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant, underscoring its potential to overcome clinical resistance. researchgate.net
Table 3: Inhibition of RET by Pyrimidine Analogues
DNA Topoisomerase Activity Modulation
DNA topoisomerases are essential enzymes that regulate DNA topology, making them established targets for cancer chemotherapy. Research has shown that thienopyrimidine derivatives can function as inhibitors of these enzymes. A study on thieno[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit Topoisomerase II (Topo II). Molecular docking predicted that derivatives 4 and 17 could bind to and inhibit the enzyme, which was confirmed experimentally, as they reduced Topo II concentration by 82% and 90%, respectively.
Another investigation into tetrahydrobenzothieno[2,3-d]pyrimidine urea (B33335) derivatives identified compound 9c as a potent inhibitor of Topo II, with an IC50 value of 9.29 µM. nih.gov The antiproliferative effect of this compound was found to correlate well with its Topo II inhibition. nih.gov Similarly, a thiazolopyrimidine derivative, compound 3d, showed potent Topo II inhibitory activity with an IC50 of 2.89 µM, comparable to the standard drug doxorubicin. bohrium.com These findings establish that thienopyrimidine analogues can exert their anticancer effects through the modulation of DNA topoisomerase II.
Table 4: Inhibition of Topoisomerase II by Pyrimidine Analogues
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in inflammatory and cardiovascular diseases. The thienopyrimidine scaffold has proven to be a fruitful starting point for designing potent PDE inhibitors.
Specifically, new thieno[3,2-d]pyrimidines have been designed as selective inhibitors of PDE4. Optimization of an initial lead compound led to the identification of 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine (compound 33), which showed a significant improvement in the PDE4/[3H]rolipram binding ratio compared to reference drugs. Broader studies have confirmed that thieno[2,3-d]pyrimidine derivatives can inhibit various PDE isozymes, including PDE4, PDE5, and PDE7. For instance, one thienopyrimidine derivative with a benzylamine (B48309) substituent (Compound 15Y) showed potent PDE5 inhibitory activity with an IC50 of 190 nM.
Other Kinase Inhibition Profiles
The versatility of the pyrazolo- and thieno-pyrimidine scaffolds allows them to target a diverse range of other protein kinases involved in oncogenesis and inflammation.
Src Family Kinases (SFK): Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src kinase inhibitors. Compound SI306 was identified as a lead compound against glioblastoma cell lines, possessing an IC50 in the low micromolar range. A subsequent lead optimization study identified SI-388 as the most potent Src inhibitor in a new library. These compounds often also show activity against other SFK members like Fyn and the related Abl kinase.
Janus Kinase 1 (JAK1): Using a scaffold morphing strategy, thieno[3,2-d]pyrimidine derivatives were identified as potent and highly selective JAK1 inhibitors. Compound 46 was particularly noteworthy, with a JAK1 IC50 of 0.022 µM, which was fourfold more potent than the reference compound.
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2): A thieno[3,2-d]pyrimidine derivative, HY3, was developed as a potent and selective RIPK2 inhibitor with an IC50 of 11 nM, showing potential for treating inflammatory conditions like acute liver injury.
Cyclin-Dependent Kinase 2 (CDK2): A series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] mdpi.comnih.govtriazolo[1,5-c]pyrimidine derivatives were synthesized as novel CDK2 inhibitors. Compounds 14, 13, and 15 were the most active, with IC50 values of 0.057 µM, 0.081 µM, and 0.119 µM, respectively.
Fibroblast Growth Factor Receptor (FGFR): A novel 2H-pyrazolo[3,4-d]pyrimidine derivative, compound 36, was discovered as a potent, irreversible pan-FGFR (1-3) inhibitor, showing significant anti-proliferation effects in cancer models. tandfonline.com
Myt1 and TRAP1: The pyrazolo[3,4-d]pyrimidine nucleus has been identified as a framework for inhibiting Myt1 kinase. Additionally, computational studies have focused on designing pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the mitochondrial chaperone TRAP1, indicating another potential mechanism of action. mdpi.com
Table 5: Inhibition of Other Kinases by Pyrimidine Analogues
Carbonic Anhydrase Enzyme Inhibition
The pyrazole scaffold is a recognized pharmacophore in the design of carbonic anhydrase (CA) inhibitors. nih.gov Sulfonamides that incorporate pyrazole and pyridazinecarboxamide moieties have been synthesized and evaluated for their inhibitory action against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov These enzymes are crucial for the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes. nih.gov
While the broader class of pyrazole-containing sulfonamides has demonstrated CA inhibitory activity, with some compounds showing isoform selectivity, specific studies on the direct inhibitory effects of this compound analogues on carbonic anhydrase enzymes were not detailed in the provided research. The primary mechanism of action for sulfonamide-based CA inhibitors involves the anionic sulfonamide group (SO₂NH⁻) binding to the zinc ion within the enzyme's active site. informahealthcare.com This interaction displaces the zinc-coordinated water molecule, thereby blocking the enzyme's catalytic activity. informahealthcare.com Further investigation is required to determine if this compound analogues lacking a sulfonamide group can inhibit carbonic anhydrases through alternative binding mechanisms.
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when persistently activated, contributes to tumorigenesis in various human cancers. mdpi.com Consequently, inhibiting the STAT3 signaling pathway has emerged as a significant strategy in cancer therapy. mdpi.com
A novel hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine , has been synthesized and shows promise for biological activity. mdpi.comresearchgate.net The thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are known for their potential as anticancer agents. mdpi.comresearchgate.net While detailed mechanistic studies on the direct inhibition of STAT3 by this specific compound are emerging, the structural similarities to other known kinase inhibitors suggest its potential to interfere with the STAT3 signaling cascade. mdpi.comekb.eg Pyrimidine-2,4-dione derivatives, for instance, have been shown to inhibit STAT3 phosphorylation, its subsequent nuclear translocation, and its DNA binding affinity. mdpi.com These inhibitors can also downregulate the expression of apoptosis-related proteins that are under the control of STAT3, such as Bcl-2 and cyclin D1. mdpi.com
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, and their disruption can lead to cell cycle arrest and apoptosis, making them a key target for anticancer drugs. nih.govmdpi.com A series of thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds act as colchicine-binding site inhibitors (CBSIs), demonstrating significant antiproliferative activity. nih.gov
Specifically, certain thieno[3,2-d]pyrimidine analogues have demonstrated potent inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov The X-ray crystal structures of some of these compounds in complex with tubulin have been elucidated, providing insight into their binding at the colchicine (B1669291) site. nih.gov Similarly, novel N1-methyl pyrazolo[4,3-d]pyrimidines have been shown to strongly inhibit tubulin polymerization with IC₅₀ values in the low to sub-micromolar range, comparable to the known tubulin inhibitor CA-4. nih.gov These compounds also inhibit the binding of [³H]colchicine to tubulin, confirming their interaction at the colchicine binding site. nih.gov
Cellular Pathway Interventions
Antiproliferative Mechanisms in Cancer Cell Lines
Analogues of this compound have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The pyrazolo[3,4-d]pyrimidine scaffold is a key structural feature for this activity. ekb.eg For instance, a new pyrazolo[3,4-d]pyrimidine derivative Src inhibitor, SI-83, was shown to impair the viability of human osteosarcoma cell lines with a half-maximal inhibitory concentration (IC₅₀) of 12 µM. nih.gov
Furthermore, certain halogenated thieno[3,2-d]pyrimidines have exhibited antiproliferative effects, with structure-activity relationship studies indicating that a chlorine atom at the C4-position is crucial for this biological activity. nih.gov A series of novel substituted pyrazolo[3,4-d]pyrimidines, including those with a dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidine moiety, have shown remarkable cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. researchgate.net One such derivative displayed an IC₅₀ of 3.60 µg/mL against the MCF-7 cell line, which was more potent than the standard anticancer drug cisplatin (B142131) in that study. researchgate.net
| Compound/Analogue | Cancer Cell Line | IC₅₀/GI₅₀ | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative (SI-83) | Human Osteosarcoma | 12 µM | nih.gov |
| N-[(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)]-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine 11 | MCF-7 (Breast Cancer) | 3.60 µg/mL | researchgate.net |
| 1-(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)-6-phenyl-1,5,-dihydropyrazolo[3,4-d]pyrimidin-4-one 22 | A549 (Lung Cancer) | 4.80 µg/mL | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine derivative (15) | NCI 60 Cell Panel | 0.018 - 9.98 µM | rsc.org |
| Pyrazolo[3,4-d]pyrimidine derivative (16) | NCI 60 Cell Panel | 0.018 - 9.98 µM | rsc.org |
| Pyrazolo[4,3-d]pyrimidine analogue (5e) | Human Hepatoma Carcinoma (7402) | 4.55 µM | nih.gov |
| Pyrazolo[4,3-d]pyrimidine analogue (5e) | Human Hepatoma Carcinoma (7221) | 6.28 µM | nih.gov |
This table presents a selection of antiproliferative data for various this compound analogues and related compounds.
Induction of Apoptosis Pathways
A primary mechanism through which this compound analogues exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can trigger apoptosis in various cancer cell lines. nih.govnih.govnih.gov
One of the elucidated pathways involves the modulation of key apoptotic proteins. For example, some pyrazolo-[3,4-d]-pyrimidine derivatives have been found to induce apoptosis by altering the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.govnih.gov Another significant mechanism is the nuclear stabilization of the cyclin-dependent kinase inhibitor p27. nih.gov New pyrazolo[3,4-d]pyrimidine SRC inhibitors have been shown to have a significant proapoptotic effect on malignant mesothelioma cells, which occurs in conjunction with an increase in the nuclear stability of p27. nih.gov The silencing of the gene encoding p27 was able to suppress the apoptosis induced by these inhibitors, confirming the crucial proapoptotic role of p27 in this context. nih.gov Furthermore, halogenated thieno[3,2-d]pyrimidines and certain pyrazolo[3,4-d]pyrimidine derivatives targeting CDK2 have also been found to induce apoptosis. nih.govnih.gov
Cell Cycle Arrest Mechanisms (e.g., G2/M phase arrest)
In addition to inducing apoptosis, this compound analogues have been shown to interfere with the normal progression of the cell cycle, often leading to arrest at specific phases. A predominant effect observed is the arrest of cells in the G2/M phase of the cell cycle. nih.govnih.govnih.gov
Novel pyrazolo-[3,4-d]-pyrimidine derivatives have been demonstrated to cause a halt in the G2/M phase in human medulloblastoma cells. nih.govnih.gov This cell cycle arrest is believed to occur through the regulation of cdc2 and CDC25C phosphorylation. nih.govnih.gov Specifically, treatment with these derivatives led to a decrease in the protein levels of cdc2. nih.gov Similarly, thieno[3,2-d]pyrimidine derivatives that inhibit tubulin polymerization also induce G2/M phase arrest in cancer cells. nih.gov The disruption of microtubule dynamics by these compounds prevents the formation of a functional mitotic spindle, thereby blocking cells from proceeding through mitosis and leading to cell death. mdpi.com While G2/M arrest is a common finding, some pyrazolo[3,4-d]pyrimidine derivatives have also been reported to cause cell cycle arrest at the G0-G1 stage. nih.gov
| Compound/Analogue Class | Cell Line | Effect on Cell Cycle | Proposed Mechanism | Reference |
| Pyrazolo-[3,4-d]-pyrimidine derivatives | Daoy (Medulloblastoma) | G2/M Arrest | Down-regulation of cdc2 | nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | SKOV3 (Ovarian Cancer) | G2/M Arrest | Tubulin polymerization inhibition | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative (14) | HCT (Colon Carcinoma) | G0-G1 Arrest | CDK2 Inhibition | nih.gov |
This table summarizes the effects of this compound analogues and related compounds on the cell cycle.
Modulation of Cell Migration
The migration of cancer cells is a critical step in tumor invasion and metastasis. Analogues of this compound have been investigated for their ability to interfere with this process. The inhibition of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), is a key mechanism. nih.gov The binding of VEGF to VEGFR-2 stimulates signaling pathways like p38MAPK and PI3K/Akt, which are crucial for mediating cell migration. nih.gov Thienopyrimidine derivatives that dually inhibit EGFR and VEGFR-2 can thus prevent the activation and migration of endothelial cells, a fundamental step in angiogenesis. nih.gov
In gastric cancer cell lines, a derivative of nih.govmdpi.comresearchgate.nettriazolo[4,5-d]pyrimidine, compound 19 , was shown to inhibit cell migration and the epithelial-mesenchymal transition (EMT) process. scienceopen.com Similarly, a phenylpyrazolo[3,4-d]pyrimidine-based analogue, compound 5i , was found to effectively inhibit cell migration in an MCF-7 breast cancer model. mdpi.com
Antimicrobial Activity Profiles
The thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have garnered significant interest due to their wide range of biological activities, including antimicrobial properties. mdpi.comekb.eg These structures are considered purine (B94841) bioisosteres, suggesting their potential to interact with biological systems in a similar manner to endogenous nucleobases. researchgate.netekb.egnih.gov Phenylpyrazolo[3,4-d]pyrimidine, in particular, is recognized as a foundational scaffold for developing agents with antimicrobial, antifungal, and antiparasitic activities. mdpi.com
Antibacterial Mechanisms
The antibacterial action of pyrazolo[3,4-d]pyrimidine derivatives has been linked to the inhibition of prokaryotic kinases. nih.gov This inhibition can increase stress on the bacterial cell wall, enhancing susceptibility to traditional cell wall-targeting antibiotics like ampicillin (B1664943). nih.gov This suggests a synergistic potential where these compounds could be used alongside existing antibiotics to combat resistant strains. nih.gov
Another identified mechanism for pyrazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov In silico studies have predicted that certain pyrazole derivatives can act as S. aureus DNA gyrase inhibitors, and subsequent synthesis and testing confirmed moderate antibacterial activity for these compounds. nih.gov For example, indole-attached imines of pyrazole have shown potent growth inhibition against drug-resistant strains of E. coli. nih.gov
| Compound Class | Bacterial Strain(s) | Observed Effect/Mechanism | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | S. aureus, E. coli | Bacteriostatic activity; Synergistic effect with ampicillin via kinase inhibition. | nih.gov |
| Indole-attached Imines of Pyrazole | Drug-resistant E. coli | Potent growth inhibition (IC50 as low as 1.0 μM). | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl Pyrazoles | S. aureus, E. coli | Potent antimicrobial activity (MIC = 1–8 μg/ml), comparable to moxifloxacin. | nih.gov |
| Pyrazolyl 1,3,4-thiadiazine Hydrazones | S. aureus, B. subtilis, K. pneumoniae, E. coli | Significant antibacterial activity with low MIC values (62.5–125 µg/mL). | nih.gov |
Antifungal Mechanisms
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal properties. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines, derived from the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines, were tested against the fungus Piricularia oryzae. nih.gov
Similarly, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have demonstrated significant antifungal activity. nih.gov Studies on various fused pyrazole systems, including pyrazolo[3,4-d]pyrimidines and thieno[3,2-c]pyrazoles, have shown that these compounds exhibit broad-spectrum activity against fungal species like Aspergillus niger, Fusarium proliferatum, and Trichoderma harzianum. nih.gov The specific mechanisms are still under investigation but are believed to stem from the core heterocyclic structures. nih.govresearchgate.net
| Compound Class | Fungal Species | Observed Activity | Reference |
|---|---|---|---|
| 4-Alkylamino/Arylaminothieno[2,3-d]pyrimidines | Piricularia oryzae | Evaluated for antifungal activity. | nih.gov |
| Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-ones | Various fungi | Significant antifungal activity. | nih.gov |
| Fused Pyrazolo[3,4-d]pyrimidines | A. niger, F. proliferatum, T. harzianum | Good antimicrobial activity via disc diffusion method. | nih.gov |
| Pyrazolyl 1,3,4-thiadiazine Hydrazones | Various fungi | Remarkable antifungal activity (MIC as low as 2.9 µg/mL). | nih.gov |
Antiviral Mechanisms (e.g., HIV, Hepatitis B)
The structural similarity of pyrazolopyrimidines and thienopyrimidines to purines makes them candidates for antiviral drug development. mdpi.comekb.eg Research has shown that N4-beta-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives exhibit moderate to high antiviral activity against the Hepatitis B virus (HBV). nih.gov The mechanism is thought to involve interference with viral replication. nih.gov
Furthermore, pyrazole-based compounds have shown potential against a wide array of viruses, including HIV and Hepatitis C (HCV). nih.gov A separate study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines found that certain analogues with a cyclopropylamino group displayed notable efficacy against human coronavirus 229E (HCoV-229E), highlighting the scaffold as a promising framework for developing novel antiviral agents. mdpi.com
| Compound Class | Virus | Observed Effect/Activity | Reference |
|---|---|---|---|
| N4-beta-D-glycoside Pyrazolo[3,4-d]pyrimidines | Hepatitis B Virus (HBV) | Moderate to high activity; interferes with virus replication. | nih.gov |
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Remarkable efficacy against HCoV-229E. | mdpi.com |
| Pyrazole Derivatives | Newcastle Disease Virus (NDV), HIV, HCV | Significant potential as antiviral agents. | nih.gov |
| Thieno[3,2-d]pyrimidines | General viruses | Known to possess antiviral properties. | mdpi.com |
Antiparasitic Activity
Analogues of this compound have demonstrated significant potential as antiparasitic agents. Pyrazolo[3,4-d]pyrimidines have been reported to possess antileishmanial activity. mdpi.com More specifically, a series of 4-substituted thieno[3,2-d]pyrimidines were identified as dual-stage antiplasmodial agents, showing in vitro activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei, the parasites responsible for malaria. nih.gov The introduction of various substituents at the C-4 position of the thienopyrimidine core was key to this activity. nih.gov
| Compound Class | Parasite | Observed Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Leishmania amazonensis | Reported antileishmanial activity. | mdpi.com |
| 4-Substituted Thieno[3,2-d]pyrimidines | Plasmodium falciparum (erythrocytic stage) | In vitro activity against drug-resistant K1 strain. | nih.gov |
| 4-Substituted Thieno[3,2-d]pyrimidines | Plasmodium berghei (hepatic stage) | Activity against liver-stage parasites. | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
The thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are central to the development of novel anti-inflammatory agents. mdpi.comnih.gov One key mechanism is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO), a pro-inflammatory mediator. nih.gov A thieno[3,2-d]pyrimidine derivative, compound 22o , was found to be a potent iNOS inhibitor (IC₅₀ = 0.96 μM) that could interfere with the formation of the active dimeric iNOS. nih.gov
Other derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade. researchgate.net New pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids have been explored as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). nih.gov
The immunomodulatory potential of these compounds has also been explored. A hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine , exhibited inhibitory activity on the STAT3-dependent luciferase activity induced by interleukin-6 (IL-6), with an IC₅₀ value of 2.55 µM. mdpi.com Since the IL-6/STAT3 signaling pathway is crucial for inflammation, its inhibition represents a promising anti-inflammatory strategy. mdpi.com In another study, a novel pyridine-pyrazole compound was shown to modulate cytokine expression, upregulating anti-inflammatory cytokines like IL-4 and IL-10 while downregulating the pro-inflammatory INFγ. nih.gov
| Compound Class/Name | Target/Pathway | Observed Effect/Activity | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine derivative (22o ) | Inducible Nitric Oxide Synthase (iNOS) | Potent iNOS inhibition (IC50 = 0.96 μM). | nih.gov |
| 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | IL-6/STAT3 Pathway | Inhibition of IL-6 induced STAT3 activation (IC50 = 2.55 µM). | mdpi.com |
| Thiophene and Thienopyrimidine Pyrazole Hybrids | COX-2 Enzyme | Selective COX-2 inhibition. | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole Hybrids | COX-2 and 5-LOX Enzymes | Dual inhibitory activity. | nih.gov |
| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | Cytokine Expression | Upregulated IL-4, IL-10; Downregulated INFγ. | nih.gov |
Anticonvulsant Activity Profiles of this compound Analogues Remain Unexplored
Despite extensive research into the anticonvulsant properties of various heterocyclic compounds, a thorough investigation into the specific anticonvulsant activity profiles of this compound analogues has not been documented in publicly available scientific literature. As a result, detailed research findings and data tables concerning their efficacy in preclinical models of epilepsy are not available.
The thieno[3,2-d]pyrimidine scaffold is a well-recognized privileged structure in medicinal chemistry, known to impart a wide range of biological activities. Similarly, pyrazole derivatives have been extensively studied and have shown promise as anticonvulsant agents. The combination of these two pharmacophores into the novel this compound core represents a rational approach to the design of new potential central nervous system agents. However, the synthesis and subsequent evaluation of such analogues for their ability to prevent or mitigate seizures have yet to be reported.
Standard preclinical screening for anticonvulsant activity typically involves models such as the maximal electroshock (MES) test, which is indicative of a compound's ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests a capacity to elevate the seizure threshold. Data from these tests, often presented in tabular format, would include parameters like the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures. Such data is crucial for establishing a preliminary anticonvulsant profile and for guiding further structure-activity relationship (SAR) studies.
While the broader classes of thienopyrimidines and pyrazoles have independently shown anticonvulsant potential, the specific contribution of the combined this compound framework to this activity remains a subject for future investigation. The absence of published research in this specific area means that no data tables or detailed findings on the anticonvulsant profiles of these particular analogues can be provided at this time.
Further research is warranted to synthesize and evaluate a series of this compound analogues to determine their potential as a new class of anticonvulsant agents. Such studies would be essential to populate the necessary data tables and to elucidate the mechanistic underpinnings of their potential biological activity.
Structure Activity Relationship Sar Investigations of 4 Pyrazol 1 Ylthieno 3,2 D Pyrimidine Derivatives
Impact of Substituents on Thieno[3,2-d]pyrimidine (B1254671) Core Activity
The thieno[3,2-d]pyrimidine core serves as a foundational anchor for interaction with various biological targets, often acting as a bioisostere for the purine (B94841) ring system found in ATP. nih.gov Modifications to this bicyclic system, even minor ones, can significantly alter the compound's activity.
The position of substituents on the thienopyrimidine nucleus is a critical determinant of biological activity. nih.gov For instance, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, it was found that substitutions at the C4 position were most significant for cytotoxic activity. mdpi.com Specifically, the introduction of a chloro-acetohydrazide derivative at C4 resulted in potent cytotoxic effects against multiple cancer cell lines. mdpi.com
Furthermore, studies on related pyridopyrimidine series, which share structural similarities, have shown that the C2 and C4 positions are crucial for activity. In one study, keeping the C2 (3-hydroxyphenyl) and C4 (morpholine) groups constant while modifying the C7 position allowed for a detailed exploration of the molecular determinants for PI3K/mTOR kinase inhibition. nih.gov This highlights that while the core provides the essential scaffold, specific substitutions at key positions are necessary to achieve high potency. The introduction of a lipophilic cycloalkyl ring onto the thieno[2,3-d]pyrimidine scaffold has also been reported to enhance anticancer activity. researchgate.net
Influence of Pyrazole (B372694) Substitutions on Biological Potency and Selectivity
The pyrazole moiety, attached at the C4-position of the thieno[3,2-d]pyrimidine core, offers a versatile site for chemical modification to fine-tune biological activity. The nature and position of substituents on this pyrazole ring can profoundly impact both the potency and selectivity of the compounds. nih.govnih.gov
In the development of antimicrobial agents, SAR studies on 1,3-diaryl substituted pyrazoles revealed that specific halogen substitutions were key to potency. rsc.org For example, a derivative with a 3,4-dichlorophenyl group showed potent activity against S. aureus, while a 2,4-difluorophenyl derivative was highly active against Mycobacterium tuberculosis. rsc.org These findings underscore the importance of the electronic and steric properties of the substituents on the pyrazole ring.
In the context of kinase inhibitors, substitutions on the pyrazole can influence selectivity. For a series of pyrazolo[3,4-d]pyrimidine inhibitors of Lck, a tyrosine kinase, the nature of the substituent at the para-position of a 3-phenyl group on the pyrazole ring affected selectivity against other kinases like Src, KDR, and Tie-2. researchgate.net The introduction of a para-phenoxyphenyl group led to a potent and orally active Lck inhibitor. researchgate.net This demonstrates that distal substitutions on the pyrazole ring can reach into specific sub-pockets of the kinase active site, thereby modulating the selectivity profile.
Role of Various Side Chains and Linkers on Biological Profiles
In a series of thienopyrimidine derivatives designed as choline (B1196258) kinase inhibitors, the length and nature of the linker connecting the thienopyrimidine head to another cationic group were critical. nih.gov Docking analyses confirmed that compounds with longer linkers were among the most compelling, with one lead compound, Ff-35, showing potent inhibition of CKα1 and submicromolar growth inhibition of various tumor cells. nih.gov The linker allows the molecule to span across the active site and reach a secondary hydrophobic pocket, enhancing binding affinity. nih.gov
Similarly, in the quest for potent antibacterial agents targeting topoisomerases, the length and conformation of the linker in a series of pyrazole analogs were a primary focus of the SAR investigation. nih.gov This work led to the identification of tetrahydroindazole (B12648868) analogs as the most potent class, highlighting that a constrained or conformationally rigid linker can be beneficial for activity. nih.gov In another study on thieno[2,3-d]pyrimidine-based inhibitors, replacing an amino group at position 2 with substituents like a benzylamino group was well-tolerated, while other substitutions were not, indicating specific steric and electronic requirements for side chains at this position. nih.gov
Identification of Key Pharmacophoric Features for Target Specificity
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For the 4-pyrazol-1-ylthieno[3,2-d]pyrimidine scaffold, SAR studies have elucidated several key pharmacophoric features that govern target specificity, particularly for kinase inhibition.
A primary feature is the ability of the pyrimidine (B1678525) ring to form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) base of ATP. researchgate.net This interaction anchors the inhibitor in the active site. For example, the pyrimidine ring of a thienopyrimidine derivative was shown to form a hydrogen bond with Cys919 in the hinge region of VEGFR-2. researchgate.net
The pyrazole ring and its substituents contribute to hydrophobic and van der Waals interactions. In many kinase inhibitors, the pyrazole moiety fits into a hydrophobic pocket. The substitutions on the pyrazole can then be tailored to exploit specific features of this pocket to enhance potency and selectivity. researchgate.net
Furthermore, side chains and linkers attached to the core scaffold provide additional points of interaction. A linker can position a cationic head to form an ionic contact with a key acidic residue, such as Asp306 in choline kinase, while the rest of the molecule occupies hydrophobic pockets. nih.gov A merged pharmacophore strategy was successfully used to design bifunctional inhibitors targeting both PI3Kδ and BET bromodomains, indicating that the thieno[3,2-d]pyrimidine scaffold can be incorporated into more complex pharmacophore models to achieve multi-target activity. nih.gov
Optimization Strategies for Enhanced Efficacy and Reduced Off-Target Effects
The optimization of a lead compound is an iterative process guided by SAR, aiming to enhance therapeutic efficacy while minimizing undesirable off-target effects. For this compound derivatives, strategies often involve fine-tuning substitutions to improve potency, selectivity, and pharmacokinetic properties.
One key strategy is scaffold hopping, where the core structure is modified to find novel, potent, and selective inhibitors. This was employed to develop a series of thienopyrimidine derivatives as PI3Kδ inhibitors, leading to a compound with nanomolar potency and a favorable selectivity profile against other PI3K isoforms. nih.gov
Another optimization strategy involves modifying substituents to balance enzymatic potency with cellular activity and metabolic stability. In the development of pyrazolo[3,4-d]pyrimidine-based multikinase inhibitors, structural optimization of an initial hit compound led to a derivative (compound 33) that potently inhibited both FLT3 and VEGFR2 and demonstrated complete tumor regression in a xenograft model without obvious toxicity. nih.gov This was achieved through systematic synthesis and evaluation of a series of analogs. nih.gov
Improving selectivity is crucial to reduce off-target effects. For pyridopyrimidine inhibitors of PI3K/mTOR, chemical diversity was introduced at the C-7 position while keeping the C-2 and C-4 substituents constant. nih.gov This allowed for a better understanding of the molecular determinants of selectivity, with some C-7 substituents improving the dual-activity profile. nih.gov This targeted modification approach is a cornerstone of optimizing lead compounds for enhanced efficacy and a better safety profile.
SAR Studies Leading to Potent Lead Compound Identification
Systematic SAR studies are the engine that drives the discovery of potent lead compounds from initial hits. By methodically altering different parts of the this compound molecule and assessing the resulting biological activity, researchers can identify chemical motifs that are crucial for high-potency interactions with the target.
In the search for PI3Kδ inhibitors, a scaffold hopping strategy and subsequent optimization led to the identification of compound 6 , which exhibited nanomolar PI3Kδ potency (IC₅₀ = 35 nM) and excellent selectivity over other PI3K isoforms. nih.gov This compound also showed significant anti-proliferative activity in B-cell lymphoma cell lines and demonstrated in vivo efficacy in a mouse xenograft model. nih.gov
A separate study on pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors identified compound 33 as a potent lead. researchgate.netnih.gov Starting from a hit with low potency, SAR analysis of newly synthesized derivatives led to compound 33 , which potently inhibited FLT3 and VEGFR2 and showed remarkable anti-leukemia activity in vivo. nih.gov
In the development of bifunctional PI3Kδ-BET inhibitors, a merged pharmacophore strategy and subsequent optimization identified compound 10b . nih.gov This compound displayed potent and balanced activities against both PI3Kδ (IC₅₀ = 112 nM) and the BRD4-BD1 bromodomain (IC₅₀ = 19 nM), along with strong anti-proliferative effects in lymphoma cells and outstanding antitumor activity in a xenograft model. nih.gov
Interactive Data Table: SAR of Selected Thienopyrimidine Derivatives
The following table summarizes the structure-activity relationship for a selection of compounds based on the thieno[3,2-d]pyrimidine and related scaffolds, highlighting the impact of various substitutions on their biological activity.
| Compound ID | Core Scaffold | R1 (at C4) | R2 (at C2 or other) | Target(s) | Activity (IC₅₀) |
| Compound 6 | Thieno[3,2-d]pyrimidine | Pyrazole derivative | Amine/amide side chain | PI3Kδ | 35 nM |
| Compound 33 | Pyrazolo[3,4-d]pyrimidine | Phenylamino | (4-chloro-3-(trifluoromethyl)phenyl)urea | FLT3, VEGFR2 | Potent (nM range) |
| Compound 10b | Thieno[3,2-d]pyrimidine | Pyrazole derivative | Side chain for BET binding | PI3Kδ, BRD4-BD1 | 112 nM, 19 nM |
| Ff-35 | Thieno[3,2-d]pyrimidine | Cationic head | Long linker | Choline Kinase α1 | Potent (sub-µM) |
| Compound 5f | Thieno[2,3-d]pyrimidine | 4-(3-bromophenylamino) | Cyclohepta fused ring | EGFR, VEGFR-2 | 0.95 µM, 1.23 µM |
Computational Chemistry Applications in 4 Pyrazol 1 Ylthieno 3,2 D Pyrimidine Research
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the basis of molecular recognition and has been widely applied to pyrimidine-based compounds.
Molecular docking studies on pyrazolo-pyrimidine and thienopyrimidine derivatives reveal specific binding modes within the active sites of various protein kinases, which are common targets for these inhibitors. nih.gov For instance, in studies involving related pyrazole (B372694) derivatives, ligands were observed to dock deeply within the binding pockets of protein targets like VEGFR-2, Aurora A, and CDK2. nih.gov The pyridopyrimidine template, a related scaffold, has been shown to position its 6-aryl substituent deep into a binding cleft not utilized by ATP, which contributes to high-affinity binding and specificity. nih.gov
For inhibitors targeting kinases, the pyrimidine (B1678525) or a related heterocyclic core typically forms crucial hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. nih.gov In the case of pyrido[3,4-d] pyrimidine inhibitors targeting Monopolar spindle 1 (Mps1) kinase, docking simulations showed that all tested compounds formed hydrophobic interactions with key residues such as Val539, Ala551, and Leu654, indicating these are important for stable binding. nih.gov Similar interactions are anticipated for 4-pyrazol-1-ylthieno[3,2-d]pyrimidine derivatives, where the thienopyrimidine core would anchor the molecule in the active site, allowing the pyrazole moiety and any substituents to form additional interactions that determine potency and selectivity.
Table 1: Predicted Interactions from Molecular Docking of Related Pyrimidine Scaffolds
| Scaffold Type | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Leu840, Asn923, Arg1066, Cys919, Asp1046 | Hydrogen Bonding |
| Pyrido[2,3-d]pyrimidine | c-Src, PDGFr, FGFr, EGFr | Hinge Region Residues | Hydrogen Bonding |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | Val539, Ala551, Cys604, Leu654 | Hydrophobic |
Elucidation of Intermolecular Hydrogen Bonding and Other Interactions
Hydrogen bonds are critical for the stability of ligand-receptor complexes. Computational studies on related pyrazolo[3,4-d]pyrimidine compounds have highlighted the importance of specific hydrogen bond interactions. nih.gov For example, docking studies on pyrazole analogs targeting TRAP1 kinase identified significant interactions with residues like ASP 594, CYS 532, and SER 536. mdpi.com In another study on Mps1 inhibitors, stable hydrogen bonds were consistently observed with the amino acid Gly605, suggesting this interaction is indispensable for inhibitor binding. nih.gov
The crystal structure analysis of 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine, a related compound, shows that N-H···N hydrogen bonds are fundamental to its solid-state structure, forming dimers and chains. nih.govresearchgate.net These intrinsic hydrogen bonding capabilities of the pyrazolo-pyrimidine core are leveraged in receptor binding. The nitrogen atoms within the pyrazole and pyrimidine rings frequently act as hydrogen bond acceptors, while substituted amine groups can act as donors, anchoring the inhibitor to the protein's active site. nih.govmdpi.com Electrostatic potential maps can further confirm these regions, identifying hydrogen bond donors and acceptors that align with the binding modes observed in docking simulations. johnshopkins.edu
Quantum Chemical Calculations for Electronic and Geometrical Properties (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic and geometric properties of molecules. youtube.com DFT is based on electron density, a physically observable value, making it a powerful tool for understanding molecular structure and reactivity. youtube.com
For novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, a structurally related class, DFT calculations using the B3LYP method have been used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). kastamonu.edu.tr The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. kastamonu.edu.tr Such calculations also help in determining other quantum chemical features like chemical hardness, softness, electronegativity, and dipole moment, which are valuable for predicting the molecule's behavior in biological systems. kastamonu.edu.tr Although specific DFT studies on this compound were not found, the methods applied to analogous systems are directly transferable and essential for a deeper understanding of its structural and electronic characteristics.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes in both the ligand and the protein. nih.govnih.gov
In studies of pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors, 100-nanosecond MD simulations were performed on docked complexes to validate the docking results and assess binding stability. mdpi.com Similarly, MD simulations were used to study inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), verifying the key residues and binding modes identified through docking. rsc.org The stability of the complex during the simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. Stable RMSD values suggest that the ligand remains securely bound in the active site in a consistent conformation. nih.gov For example, simulations of FtsZ protein conformations showed that stable systems converged with minimal deviation over a 200-ns simulation. nih.gov These simulations are crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment. nih.gov
In Silico Approaches for Drug Design and Lead Optimization
In silico methods are integral to the process of drug design and lead optimization, enabling the rational design of new molecules with improved activity and properties. nih.gov Starting from a lead compound, such as a this compound derivative with initial activity, computational techniques can guide modifications to enhance potency and selectivity.
Structure-guided optimization was successfully used to develop a potent thieno[2,3-d]pyrimidine-based herbicide. nih.gov By using the initial compound's binding mode as a template, researchers designed new derivatives predicted to form more favorable interactions, which led to a compound with significantly higher potency. nih.gov Similarly, for pyrazolo[3,4-d]pyrimidine derivatives targeting TRAP1, quantitative structure-activity relationship (QSAR) models were built to understand how different substituents affect inhibitory activity. mdpi.com These models revealed that adding electron-withdrawing groups to the phenyl ring or a hydrogen bond donor to the pyrazolo[3,4-d]pyrimidine core could enhance anticancer activity. mdpi.com Such insights are invaluable for optimizing the this compound scaffold for specific biological targets.
Prediction of Potential Drug Targets through Computational Screening
One of the powerful applications of computational chemistry is the ability to screen large libraries of compounds against potential biological targets, a process known as virtual screening. researchgate.net This approach can also be inverted to screen a single compound against a panel of potential protein targets to identify or predict its mechanism of action.
For pyrazolo[3,4-d]pyrimidine derivatives, virtual screening of the ZINC database was used to identify new potential inhibitors of TRAP1 kinase that shared similar binding interactions with the most potent known ligands. mdpi.com In another example, new thieno[2,3-d] nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines were identified as potential anticancer agents, and docking simulations against EGFR and PI3K kinases suggested these as likely targets. nih.gov This demonstrates that computational screening can effectively identify potential biological targets for the this compound core structure, accelerating the discovery of its therapeutic applications. nih.gov
Pre Clinical Mechanistic Evaluation of 4 Pyrazol 1 Ylthieno 3,2 D Pyrimidine and Its Analogues
In Vitro Efficacy Assessments in Relevant Cellular Models
The initial stages of pre-clinical evaluation for novel chemical entities involve rigorous testing in cellular models to determine their biological activity and mechanism of action. For 4-pyrazol-1-ylthieno[3,2-d]pyrimidine and its analogues, these assessments have been crucial in establishing their potential as anticancer agents.
Antiproliferative Activity against Various Cancer Cell Lines
A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. Analogues of this compound have demonstrated a broad spectrum of antiproliferative activity against a diverse panel of human cancer cell lines.
One study reported the in vitro antiproliferative activities of pyrazolo[3,4-d]pyrimidine derivatives against several cancer cell lines, with some compounds showing significant inhibitory effects. For instance, a hit compound with a pyrazolo[3,4-d]pyrimidine scaffold, designated as 1a , exhibited an IC₅₀ value of 2.24 µM against the A549 human lung carcinoma cell line. nih.gov An analogue of this compound, 1d , showed potent activity against the MCF-7 human breast adenocarcinoma cell line with an IC₅₀ value of 1.74 µM. nih.gov
Another series of novel pyrazolo[3,4-d]pyrimidine derivatives were evaluated against the National Cancer Institute's (NCI) 60 human tumor cell line panel. nih.gov Compounds 12a-d from this series displayed significant antitumor activity, particularly against breast cancer cell lines MDA-MB-468 and T-47D. nih.gov Notably, compound 12b was the most potent, with IC₅₀ values of 3.343 µM and 4.792 µM against MDA-MB-468 and T-47D cells, respectively. nih.gov Further investigations into pyrazolo[3,4-d]pyrimidine derivatives revealed that compounds 15 and 16 exhibited excellent broad-spectrum cytotoxic activity against the full 60-cell panel, with GI₅₀ values ranging from 0.018 to 9.98 µM. rsc.org
The antiproliferative activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has also been explored. Compound 15 in one study demonstrated the strongest antiproliferative effect against the A549 cell line with an IC₅₀ of 0.94 µM, while showing no toxicity to normal human liver cells. nih.gov Another study on thieno[2,3-d]pyrimidine (B153573) derivatives reported that compounds 14 , 13 , 9 , and 12 exhibited potent anti-breast cancer activity against the MCF7 cell line with IC₅₀ values of 22.12, 22.52, 27.83, and 29.22 µM, respectively. alliedacademies.org
A series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and tested for their ability to inhibit the growth of various cancer cells. nih.gov Many of these compounds were found to inhibit the proliferation of A549 and MCF-7 cells. nih.gov Specifically, compound 19 was able to inhibit all four tested cancer cell lines: MCF-7, A549, PC-9, and PC-3. nih.gov
The following interactive table summarizes the antiproliferative activity of selected this compound analogues and related compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |
| 1a | A549 (Lung) | 2.24 | nih.gov |
| 1a | HepG2 (Liver) | 35.6 | researchgate.net |
| 1a | MCF-7 (Breast) | 42.3 | researchgate.net |
| 1a | PC-3 (Prostate) | 29.8 | researchgate.net |
| 1d | MCF-7 (Breast) | 1.74 | nih.gov |
| 12b | MDA-MB-468 (Breast) | 3.343 | nih.gov |
| 12b | T-47D (Breast) | 4.792 | nih.gov |
| 15 (thieno[2,3-d]pyrimidin-4(3H)-one) | A549 (Lung) | 0.94 | nih.gov |
| 14 (thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 22.12 | alliedacademies.org |
| 13 (thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 22.52 | alliedacademies.org |
| 9 (thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 27.83 | alliedacademies.org |
| 12 (thieno[2,3-d]pyrimidine) | MCF-7 (Breast) | 29.22 | alliedacademies.org |
| VI (pyrazolopyrimidine) | HePG2 (Liver) | 6.18 | ekb.eg |
| VI (pyrazolopyrimidine) | Hela (Cervical) | 5.82 | ekb.eg |
| VI (pyrazolopyrimidine) | HCT-116 (Colon) | 4.03 | ekb.eg |
| VI (pyrazolopyrimidine) | MCF-7 (Breast) | 6.48 | ekb.eg |
Cell-Based Enzyme and Receptor Inhibition Assays
To elucidate the molecular targets responsible for their antiproliferative effects, this compound analogues have been subjected to various cell-based enzyme and receptor inhibition assays. These studies have identified several key cancer-related proteins as potential targets.
A novel series of pyrazolo[3,4-d]pyrimidine derivatives were found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Compound 12b from this series exhibited a remarkable VEGFR-2 inhibitory activity with an IC₅₀ value of 0.063 µM. nih.gov In another study, new pyrazolo[3,4-d]pyrimidine derivatives were designed as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. rsc.org Compounds 4 , 15 , and 16 from this study showed significant inhibitory activities against EGFR with IC₅₀ values of 0.054, 0.135, and 0.034 µM, respectively. rsc.org
Thieno[3,2-d]pyrimidine-based derivatives have also been evaluated for their inhibitory activity against EGFR and Aromatase (ARO). nih.gov Several compounds in this class demonstrated better efficacy as EGFR inhibitors than as Aromatase inhibitors. nih.gov Furthermore, a series of conformationally restricted thieno[3,2-d]pyrimidinones were synthesized and tested as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). nih.gov The most active compounds, 3b and 3d , showed moderate inhibition of 17β-HSD2 at a concentration of 1 µM, with inhibition percentages of 36% and 25%, respectively. nih.gov
A series of pyrazolo[3,4-d]pyrimidine-6-amine-based compounds were identified as potent inhibitors of TNF Receptor Associated Protein 1 (TRAP1) and Hsp90. nih.gov
The following interactive table summarizes the enzyme and receptor inhibitory activities of selected this compound analogues and related compounds.
| Compound | Target Enzyme/Receptor | IC₅₀ (µM) | Source |
| 12b (pyrazolo[3,4-d]pyrimidine) | VEGFR-2 | 0.063 | nih.gov |
| 4 (pyrazolo[3,4-d]pyrimidine) | EGFR-TK | 0.054 | rsc.org |
| 15 (pyrazolo[3,4-d]pyrimidine) | EGFR-TK | 0.135 | rsc.org |
| 16 (pyrazolo[3,4-d]pyrimidine) | EGFR-TK | 0.034 | rsc.org |
| 3b (thieno[3,2-d]pyrimidinone) | 17β-HSD2 | 36% inhibition at 1 µM | nih.gov |
| 3d (thieno[3,2-d]pyrimidinone) | 17β-HSD2 | 25% inhibition at 1 µM | nih.gov |
Cellular Pathway Modulation Studies (e.g., p-Akt, p-S6K expression levels)
To further understand the downstream effects of enzyme and receptor inhibition, studies have been conducted to investigate the modulation of key cellular signaling pathways by this compound analogues.
One study on new thieno[3,2-d]pyrimidine-based derivatives investigated their impact on downstream signaling proteins. nih.gov Compound 11b was found to downregulate the expression of EGFR and the downstream signaling protein p-AKT. nih.gov In contrast, compound 9d , an Aromatase inhibitor, was observed to downregulate the downstream signaling proteins HSP27 and p-ERK in MCF-7 cells. nih.gov
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. nih.gov The p70 S6 Kinase (p70S6K), a downstream effector of the PI3K/Akt/mTOR pathway, plays a crucial role in protein synthesis and cell growth. cancer.govcellsignal.com The phosphorylation of Akt (p-Akt) and p70S6K (p-S6K) are key indicators of pathway activation. The ability of this compound analogues to modulate these phosphorylation events highlights their potential to interfere with fundamental cancer cell processes.
In Vivo Efficacy Studies in Disease Models
Following promising in vitro results, the evaluation of this compound and its analogues has progressed to in vivo models to assess their therapeutic potential in a more complex biological system.
Efficacy in Xenograft Mouse Models for Cancer
Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo anticancer activity of new chemical entities.
A study on pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors, compounds 47 and 48 , demonstrated significant tumor growth reduction in a mouse xenograft model of prostate cancer (PC3). nih.govresearchgate.net These compounds were identified as potent TRAP1 and Hsp90 inhibitors. nih.gov
Impact on Specific Disease Biomarkers and Progression
In addition to assessing tumor growth, in vivo studies also focus on the modulation of specific biomarkers to understand the compound's mechanism of action and its effect on disease progression.
In a study of a novel series of pyrazolo[3,4-d]pyrimidine derivatives, compound 12b was found to increase the level of caspase-3 in the MDA-MB-468 breast cancer cell line by 7.32-fold compared to the control. nih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a hallmark of programmed cell death. This finding suggests that compound 12b induces apoptosis in cancer cells. Furthermore, the study showed that compound 12b led to a significant disruption of wound healing patterns in Human Umbilical Vein Endothelial Cells (HUVECs), indicating anti-angiogenic properties. nih.gov
Another study on pyrazolo[3,4-d]pyrimidine derivatives 15 and 16 examined their effect on P-glycoprotein (P-gp), a protein associated with multidrug resistance. rsc.org The results showed that these compounds could inhibit P-glycoprotein, suggesting their potential to overcome drug resistance in cancer cells. rsc.org
Mechanistic Confirmation in Biological Systems
The confirmation of a compound's mechanism of action within a biological context is a critical step in its pre-clinical evaluation. This involves demonstrating direct interaction with its intended molecular target and validating its effect on the associated cellular pathways. For this compound and its analogues, these investigations have primarily centered on their potential as kinase inhibitors and modulators of inflammatory signaling pathways.
While specific target engagement data for this compound is not extensively detailed in the reviewed literature, studies on its close analogues have identified direct interactions with several key protein kinases implicated in cancer and inflammation. These kinases are often central to signaling cascades that control cell proliferation, survival, and differentiation.
Analogues based on the pyrazolo[3,4-d]pyrimidine scaffold have been a major focus of such investigations. For instance, certain derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The pyrazolo[3,4-d]pyrimidine core can act as a bioisostere of adenine (B156593), effectively competing for the ATP-binding site within the kinase domain. nih.gov Molecular modeling and enzymatic assays have confirmed that these compounds can establish crucial hydrogen bonds with key residues, such as Leu83, in the active site of CDK2. nih.gov
Furthermore, other analogues have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. cu.edu.eg Docking studies have shown that these compounds can bind to the ATP-binding site of EGFR, with interactions involving key residues like Met793. cu.edu.eg The pyrazolo[3,4-d]pyrimidine nucleus has also been explored for its ability to target other kinases, including Src, a non-receptor tyrosine kinase involved in cancer progression. nih.gov
The table below summarizes the target engagement findings for analogues of this compound.
| Compound Class | Target Kinase | Key Interactions |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | Hydrogen bonding with Leu83 in the ATP binding site. nih.gov |
| 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFR Tyrosine Kinase | Hydrogen bonding with Met793 in the ATP binding site. cu.edu.eg |
| Pyrazolo[3,4-d]pyrimidine derivatives | Src Kinase | Inhibition of kinase activity. nih.gov |
| Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides | Tropomyosin receptor kinase (TRK) | Inhibition of TRKA, TRKB, and TRKC kinase activity. nih.gov |
Note: The data presented is for analogues of this compound.
Following the confirmation of target engagement, the next step is to validate the compound's effect on the downstream signaling pathways and cellular processes. For the analogues of this compound, this has been demonstrated through a variety of molecular and cellular assays.
A significant finding for an analogue, 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine , is its ability to inhibit the IL-6-induced activation of the STAT3 signaling pathway. In a luciferase reporter assay, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 2.55 µM, indicating its potential as an anti-inflammatory and anticancer agent by modulating this critical pathway. mdpi.com
In studies involving other pyrazolo[3,4-d]pyrimidine analogues targeting CDK2, cellular analyses have shown a significant impact on cell cycle progression. nih.gov Treatment of cancer cell lines with these compounds led to an increase in the proportion of cells in the G1 phase and a rise in the pre-G1 population, which is indicative of apoptosis. nih.gov This confirms that the inhibition of CDK2 by these compounds translates into a functional blockade of cell cycle progression and the induction of programmed cell death. nih.gov
Further evidence of pathway validation comes from studies on analogues targeting the Tropomyosin receptor kinase (TRK) family. Western blot analysis has shown that these compounds can suppress the autophosphorylation of TPM3-TRKA, a fusion protein that drives some cancers, at nanomolar concentrations. nih.gov This provides direct evidence of the compound's ability to inhibit the kinase's activity within a cellular context, thereby validating its mechanism of action. nih.gov
The table below provides a summary of the pathway validation studies for analogues of this compound.
| Compound Analogue | Pathway/Process Affected | Assay Type | Key Findings |
| 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | IL-6/STAT3 Signaling | Luciferase Reporter Assay | IC50 of 2.55 µM for inhibition of STAT3-dependent luciferase activity. mdpi.com |
| Pyrazolo[3,4-d]pyrimidine derivatives | Cell Cycle Progression and Apoptosis | Flow Cytometry | Increase in G1 and pre-G1 cell populations, indicating cell cycle arrest and apoptosis. nih.gov |
| Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides | TRK Signaling | Western Blot | Suppression of TPM3-TRKA autophosphorylation at nanomolar concentrations. nih.gov |
Note: The data presented is for analogues of this compound.
Future Perspectives and Research Trajectories for 4 Pyrazol 1 Ylthieno 3,2 D Pyrimidine Class
Design of Novel Analogues with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles
A primary focus for future research will be the rational design and synthesis of new 4-pyrazol-1-ylthieno[3,2-d]pyrimidine analogues. The goal is to enhance their potency against specific biological targets while improving selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies have been instrumental in identifying key pharmacophoric features of pyrazole (B372694) derivatives that can be modified to boost anticancer efficacy and tumor selectivity. nih.gov
Future design strategies will likely involve:
Modification of Substituents: Systematic modification of substituents on both the pyrazole and thieno[3,2-d]pyrimidine (B1254671) rings will be crucial. For instance, the introduction of different aryl or heteroaryl moieties, connected via various linkers, has been shown to significantly influence the anticancer activity of related pyrazolo[3,4-d]pyrimidine derivatives. nih.govmdpi.com
Bioisosteric Replacement: Employing bioisosteric replacement strategies to alter physicochemical properties such as solubility, lipophilicity, and metabolic stability. This can lead to improved pharmacokinetic profiles and better in vivo performance.
Computational Modeling: Utilizing advanced computational tools, including molecular docking and dynamics simulations, to predict the binding modes of novel analogues with their protein targets. mdpi.comresearchgate.net This in silico approach can guide the design of compounds with higher binding affinities and specificity. For example, docking studies have been used to understand the interactions of pyrazolo[3,4-d]pyrimidine derivatives within the EGFR binding site. semanticscholar.org
Fragment-Based Drug Design: Employing fragment-based approaches where small molecular fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds.
A recent study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as PI3Kδ inhibitors demonstrated the successful design of potent and selective compounds, with one candidate, CPL302253, showing low nanomolar IC50 values. nih.gov This highlights the potential of targeted design in achieving significant improvements in pharmacological profiles.
Table 1: Examples of Designed Analogues and Their Potency
| Compound Class | Target(s) | Key Findings |
| Pyrazolo[3,4-d]pyrimidine Derivatives | EGFR | Derivative 17 showed high inhibitory activity (IC50 = 2.89 µM) against MCF7 cells, comparable to the standard drug toceranib. nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivatives | EGFR, VEGFR-2 | Compound 5i was identified as a potent non-selective dual inhibitor with IC50 values of 0.3 µM and 7.60 µM for EGFR and VEGFR2, respectively. mdpi.com |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine | PI3Kδ | CPL302253 (compound 54 ) exhibited an IC50 of 2.8 nM with high selectivity. nih.gov |
| Thieno[3,2-d]pyrimidine Derivatives | PI3Kα, mTOR | Compound 18b showed potent dual inhibition with IC50 values of 0.46 nM (PI3Kα) and 12 nM (mTOR). nih.gov |
Exploration of New Therapeutic Indications Beyond Current Scope
While much of the research on pyrazole-containing fused heterocycles has focused on oncology, the diverse pharmacological activities of these compounds suggest their potential in other therapeutic areas. nih.govresearchgate.net Future investigations should aim to explore new indications for the this compound class.
Potential new therapeutic areas include:
Neurodegenerative Diseases: Given that some pyrazole derivatives are being explored for neurodegenerative diseases like Parkinson's, this could be a promising avenue. nih.govnih.gov The antagonism of the adenosine A2A receptor by pyrimidine-based compounds is a key strategy being investigated. nih.gov
Inflammatory and Autoimmune Diseases: The role of kinases in inflammatory pathways suggests that selective kinase inhibitors from this class could be effective treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.
Infectious Diseases: The pyrazole scaffold is known to exhibit antimicrobial and antifungal properties. nih.govnih.gov Novel analogues could be screened against a panel of bacterial and fungal pathogens, including drug-resistant strains.
Cardiovascular Diseases: Certain pyrimidine (B1678525) derivatives, such as Rosuvastatin, are used in treating cardiovascular disease, opening possibilities for this scaffold as well. mdpi.com
Screening libraries of this compound derivatives against a broader range of biological targets and in various disease models will be essential to uncover these new therapeutic opportunities.
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic compounds like 4-pyrazol-1-ylthieno[3,2-d]pyrimidines often involves multi-step procedures. Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods.
Key areas for development include:
Green Chemistry Approaches: Utilizing green solvents, catalysts, and reaction conditions to minimize waste and environmental impact. semanticscholar.org Microwave-assisted synthesis, for example, has been shown to produce pyrazolo[1,5-a]pyrimidines in high yields under solvent-free conditions. mdpi.com
One-Pot and Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single operation without isolating intermediates can significantly improve efficiency. mdpi.comresearchgate.net
Catalytic Methods: Exploring novel catalysts, such as copper(I) and palladium, for C-N and C-C bond-forming reactions can provide access to a wider range of analogues. nih.gov
Flow Chemistry: Implementing continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate scalability for industrial production.
Recent advances in pyrazole synthesis have highlighted diverse methods, including transition-metal catalysis and novel multicomponent processes, which can be adapted for the thienopyrimidine scaffold. mdpi.com
Integration of Omics Technologies in Mechanistic Research
To better understand the mechanism of action of this compound derivatives and to identify novel biomarkers, the integration of "omics" technologies is crucial. nih.gov These high-throughput methods provide a global view of cellular processes. mdpi.com
Omics approaches that can be integrated include:
Genomics and Transcriptomics (RNA-Seq): To identify gene expression changes in cells treated with the compounds, revealing the pathways and biological processes that are affected. nih.gov
Proteomics: To analyze changes in protein expression and post-translational modifications, helping to identify direct protein targets and downstream signaling effects. nih.gov
Metabolomics: To study the impact of the compounds on cellular metabolism, which is often dysregulated in diseases like cancer. mdpi.com
Integrating data from multiple omics platforms (multi-omics) can provide a comprehensive understanding of a compound's biological effects, facilitate the identification of its mechanism of action, and aid in patient stratification for clinical trials. nih.govmdpi.com These technologies are invaluable for moving beyond simple target-based screening to a more holistic investigation of drug action. researchgate.net
Investigation of Multi-Targeting Strategies for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders often involve multiple dysregulated pathways. nih.gov Therefore, compounds that can simultaneously modulate several targets may offer superior efficacy compared to highly selective single-target agents. nih.gov The this compound scaffold is well-suited for the development of multi-target inhibitors.
Future research in this area should focus on:
Rational Design of Dual or Multi-Target Inhibitors: Designing single molecules that can inhibit two or more key targets in a disease pathway. For example, compounds that dually inhibit EGFR and VEGFR-2 have shown promise as anticancer agents. mdpi.com Similarly, dual PI3K/mTOR inhibitors based on the thieno[3,2-d]pyrimidine core have been developed. nih.gov
Polypharmacology Profiling: Systematically screening compounds against a broad panel of kinases and other relevant targets to identify their polypharmacological profiles. This can reveal unexpected therapeutic opportunities and potential side effects.
Systems Biology Approaches: Using computational and systems biology models to identify optimal target combinations for specific diseases and to guide the design of multi-target ligands.
The development of multi-target drugs is a growing paradigm in drug discovery, and the inherent versatility of the pyrazolylthienopyrimidine scaffold makes it an excellent starting point for such endeavors. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Pyrazol-1-ylthieno[3,2-d]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with preparation of pyrazole and thieno[3,2-d]pyrimidine intermediates. Coupling reactions (e.g., nucleophilic substitution) are critical, with reagents like LiAlH₄ (reduction) or KMnO₄ (oxidation) used to functionalize the core. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (e.g., 80–110°C for cyclization) significantly impact yield. Purification via column chromatography or recrystallization ensures purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : X-ray crystallography (XRD) reveals intramolecular interactions (C–H⋯π, hydrogen bonding) that stabilize the fused-ring system. NMR (¹H/¹³C) confirms substituent placement, while mass spectrometry validates molecular weight. Computational tools (e.g., DFT) can predict and cross-verify spectroscopic data .
Q. What basic biological assays are suitable for initial evaluation of this compound’s activity?
- Methodology : Enzymatic inhibition assays (e.g., kinase or PI3K activity) using recombinant proteins and fluorescence-based detection. Cell viability assays (MTT or ATP-luminescence) in cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity. Dose-response curves (IC₅₀ calculations) guide potency evaluation .
Advanced Research Questions
Q. How can substitution patterns on the thieno[3,2-d]pyrimidine core be optimized to enhance target enzyme inhibition?
- Methodology : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., halogenation at position 7, methoxy at position 2) to evaluate steric/electronic effects. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like PI3Kα. Bioisosteric replacement (e.g., replacing Br with CF₃) balances potency and pharmacokinetics .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for thieno[3,2-d]pyrimidine derivatives?
- Methodology : Pharmacokinetic studies (plasma stability, microsomal metabolism) identify poor bioavailability. Prodrug strategies (e.g., esterification of carboxyl groups) enhance absorption. Metabolite profiling (LC-MS/MS) detects active/inactive derivatives. Orthotopic xenograft models validate target engagement in vivo .
Q. How can computational modeling guide the design of derivatives with improved drug-likeness?
- Methodology : QSAR models correlate physicochemical properties (LogP, PSA) with permeability and solubility. ADMET prediction tools (e.g., SwissADME) prioritize compounds with favorable profiles. Molecular dynamics simulations assess target binding stability over time, reducing off-target effects .
Q. What analytical techniques are critical for characterizing reactive intermediates during multi-step synthesis?
- Methodology : Real-time monitoring via HPLC-MS identifies unstable intermediates. Cryogenic NMR (e.g., at –40°C) stabilizes transient species. Isotopic labeling (e.g., ¹³C) tracks reaction pathways. In situ IR spectroscopy detects functional group transformations .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?
- Methodology : Replicate assays under standardized conditions (e.g., identical cell lines, ATP concentrations). Validate target specificity via CRISPR knockout models. Cross-reference crystallographic data (e.g., Protein Data Bank) to confirm binding modes. Meta-analyses of published IC₅₀ values identify outliers .
Q. What experimental controls are essential when evaluating enzyme inhibition kinetics?
- Methodology : Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle). Use Z’-factor assays to validate screening robustness. Pre-incubate enzymes with inhibitors to assess time-dependent inhibition. Surface plasmon resonance (SPR) measures binding kinetics independently of enzymatic activity .
Tables for Key Data
Table 1 : Representative Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | KMnO₄, H₂O, 100°C | 65 | 95 | |
| Substitution | LiAlH₄, THF, 0°C | 78 | 98 | |
| Purification | Silica gel (EtOAc/hexane) | - | 99 |
Table 2 : Biological Activity of Selected Derivatives
| Derivative | Target (IC₅₀, nM) | Cell Line (IC₅₀, µM) | Reference |
|---|---|---|---|
| GDC-0941 | PI3Kα (3.0) | MDA-MB-231 (0.5) | |
| 7-Bromo-2-methoxy | EGFR (25.0) | A549 (2.1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
